![molecular formula C7H5Cl2NO4S B2555252 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid CAS No. 338962-58-6](/img/structure/B2555252.png)
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is a chemical compound with the empirical formula C7H5Cl2NO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is represented by the SMILES stringOC(=O)CS(=O)(=O)c1ncc(Cl)cc1Cl . This indicates that the molecule contains a sulfonyl group attached to a dichloropyridine ring and an acetic acid group.
Aplicaciones Científicas De Investigación
Organic Corrosion Inhibitors
Organic compounds, including those with sulfur-containing moieties similar to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid, are widely used as corrosion inhibitors in acidic solutions. These inhibitors are particularly valuable in industrial cleaning processes for both ferrous and non-ferrous metals, providing an economic method to prevent metallic dissolution. The effectiveness of such inhibitors is attributed to the presence of heteroatoms (like O, S, N, P) and π-electrons, which facilitate adsorption on metal surfaces, thus offering protection in aggressive acidic environments (Goyal et al., 2018).
Niobium(V) Sulfato Species Synthesis
The compound's relevance extends to its potential use in the synthesis of complex inorganic species. For example, in the study of sulfuric acid solutions of Nb(V) sulfato species, the synthesis approach could benefit from the specific reactivity of sulfonic acid derivatives, including those related to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid. Such compounds are instrumental in isolating novel inorganic species and understanding their reactivity and applications (Land & Sánchez-Caldas, 1967).
Sulfonamides in Drug Discovery
The structural motif of sulfonamides, akin to 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid, plays a critical role in medicinal chemistry. Sulfonamides are present in a variety of clinically used drugs, exploiting the unique properties of the sulfonamide group for therapeutic benefits. This highlights the compound's potential utility in the development of new pharmaceuticals, especially as research continues to explore novel sulfonamides with enhanced selectivity and efficacy (Carta et al., 2012).
Organic Acids in Acidizing Operations
In the oil and gas industry, the use of organic acids, including acetic acid and its derivatives, is prevalent for acidizing operations. These substances offer a safer and more environmentally friendly alternative to strong mineral acids for enhancing well productivity. The relevance of compounds like 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid in such applications lies in their potential as weaker, less corrosive acid sources, capable of dissolving mineral deposits without the drawbacks associated with harsher chemicals (Alhamad et al., 2020).
Environmental Persistence and Toxicity of Perfluoroalkyl Derivatives
The environmental impact and persistence of perfluoroalkyl acids, a group related to sulfonic acid derivatives, underscore the importance of understanding the ecological footprint of chemical compounds. Research into perfluoroalkyl acids, such as PFOS and PFOA, has raised awareness about their bioaccumulation and toxicological profiles, informing regulatory actions and guiding the development of safer alternatives (Lau et al., 2004).
Propiedades
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-1-5(9)7(10-2-4)15(13,14)3-6(11)12/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNKMVWBPSKPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)
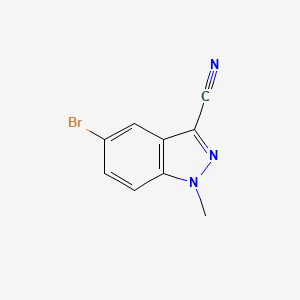
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)

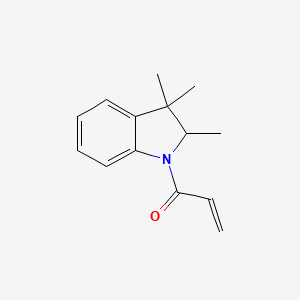
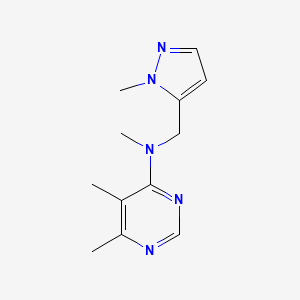
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
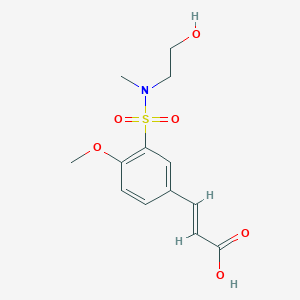
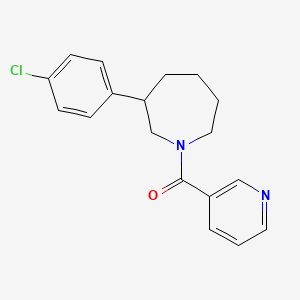
![3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2555189.png)
![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)